3-{[(4-Phenylpiperazin-1-yl)carbonyl]amino}benzoic acid
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Overview
Description
3-{[(4-Phenylpiperazin-1-yl)carbonyl]amino}benzoic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound features a benzoic acid core linked to a phenylpiperazine moiety through a carbonyl group. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Phenylpiperazin-1-yl)carbonyl]amino}benzoic acid typically involves the reaction of 4-phenylpiperazine with a benzoic acid derivative. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the piperazine and the benzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Phenylpiperazin-1-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{[(4-Phenylpiperazin-1-yl)carbonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{[(4-Phenylpiperazin-1-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine . This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and increasing acetylcholine levels in the brain.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, used as an acetylcholinesterase inhibitor.
4-(3-Chlorophenyl)piperazine: A compound with similar structural features, studied for its potential antidepressant and anxiolytic effects.
Uniqueness
3-{[(4-Phenylpiperazin-1-yl)carbonyl]amino}benzoic acid is unique due to its specific combination of a benzoic acid core and a phenylpiperazine moiety. This structure allows it to interact with biological targets in a distinct manner, making it a valuable compound for research in medicinal chemistry and related fields.
Properties
IUPAC Name |
3-[(4-phenylpiperazine-1-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-17(23)14-5-4-6-15(13-14)19-18(24)21-11-9-20(10-12-21)16-7-2-1-3-8-16/h1-8,13H,9-12H2,(H,19,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUOJFXUVDEGLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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